molecular formula C13H12N2O6S2 B14349516 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide CAS No. 90352-43-5

4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B14349516
CAS No.: 90352-43-5
M. Wt: 356.4 g/mol
InChI Key: DYRFTFBQEPPCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide is an organic compound that features both sulfonyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 3-nitrobenzenesulfonamide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, bases like pyridine or triethylamine.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide is unique due to the presence of both sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90352-43-5

Molecular Formula

C13H12N2O6S2

Molecular Weight

356.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H12N2O6S2/c1-9-2-4-10(5-3-9)22(18,19)13-7-6-11(23(14,20)21)8-12(13)15(16)17/h2-8H,1H3,(H2,14,20,21)

InChI Key

DYRFTFBQEPPCTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.